molecular formula C14H12O2 B1367068 3-METHOXYBENZOPHENONE CAS No. 6136-67-0

3-METHOXYBENZOPHENONE

Cat. No.: B1367068
CAS No.: 6136-67-0
M. Wt: 212.24 g/mol
InChI Key: VMFJVWPCRCAWBS-UHFFFAOYSA-N
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Description

3-METHOXYBENZOPHENONE, also known by its chemical formula C14H12O2, is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, which is further connected to a phenyl group through a carbonyl group (C=O)

Scientific Research Applications

3-METHOXYBENZOPHENONE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

3-Methoxybenzophenone, also known as (3-methoxyphenyl)-phenylmethanone or (3-Methoxyphenyl)(phenyl)methanone, is a derivative of benzophenone. It has a unique structure with two aryl groups attached to a central carbon atom . This compound has been found to have various applications, particularly in the field of cosmetics and sunscreens .

Target of Action

It’s worth noting that benzophenone derivatives, including this compound, are commonly used as uv light absorbers . They protect the skin from potential damage from sunlight exposure .

Mode of Action

The mode of action of this compound is primarily through its ability to absorb UV light. As a conjugated molecule, it absorbs light at lower energies than many aromatic molecules . This property makes it an effective UV light absorber and stabilizer .

Biochemical Pathways

It’s known that benzophenone derivatives can undergo o-dealkylation . This process involves the removal of an alkyl group attached to an oxygen atom, resulting in the formation of a hydroxyl group .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption, metabolism, and elimination. Metabolites such as 2,4-dihydroxybenzophenone (DHB), 2,2-dihydroxy-4-methoxybenzophenone (DHMB), and 2,3,4-trihydroxybenzophenone (THB) have been identified . Urine is the primary route of elimination, while feces serve as the secondary route .

Result of Action

The result of this compound’s action is the protection of the skin from potential damage from sunlight exposure . By absorbing UV light, it prevents the harmful effects of UV radiation on the skin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a UV light absorber can be affected by the intensity of sunlight exposure . Furthermore, its stability and efficacy can be influenced by factors such as temperature and pH .

Safety and Hazards

The safety and hazards associated with “(3-Methoxyphenyl)(phenyl)methanone” are not known. It is always important to handle chemical compounds with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-METHOXYBENZOPHENONE typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity. The use of automated systems ensures consistent quality and efficiency in production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Formation of 3-methoxybenzoic acid or quinones.

    Reduction: Formation of (3-methoxyphenyl)(phenyl)methanol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

    (4-Methoxyphenyl)(phenyl)methanone: Similar structure but with the methoxy group at the para position.

    (3-Bromo-4-methoxyphenyl)(phenyl)methanone: Contains a bromine atom in addition to the methoxy group.

    (3-Hydroxyphenyl)(phenyl)methanone: Features a hydroxyl group instead of a methoxy group.

Uniqueness: 3-METHOXYBENZOPHENONE is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

(3-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFJVWPCRCAWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498838
Record name (3-Methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-67-0
Record name 3-Methoxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6136-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the mixture then were added dropwise 103 grams (1 mole) of benzonitrile in 500 ml. of ether. A vigorous reaction occurred. The mixture was stirred for 16 hours, and then 500 ml. of water were gradually added. The reaction mixture then was filtered through a glass wool plug to remove excess magnesium. The ether was evaporated, and to the resulting aqueous layer were added 300 ml. of concentrated hydrochloric acid. The resulting mixture was heated on a steam bath for one hour. The product was extracted into ether, and the ether layer was washed with water, dried, and distilled to obtain 127 grams (60 percent) of m-methoxybenzophenone as a pale green liquid, b.p. 135°-139°/0.05 mm.
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103 g
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Synthesis routes and methods II

Procedure details

To the mixture of phosphorus pentachloride (3763 g, 18.1 mol) in 7500 mL of benzene, 3-methoxy benzoic acid (2500 g, 16.4 mol) was added in portions. The mixture was stirred for 50 minutes until it became homogenous. The formation of the acid chloride was controlled by TLC. After completion, the mixture was cooled down to 10° C., reactor was covered with aluminum foil and aluminium trichloride (4820 g, 36.1 mol) was added in portions (internal temperature was held up to 30° C. maximum). Stirring was continued for 18 hours at RT. The reaction was monitored by TLC (AcOEt:hex 1:9). After completion, the reaction mixture was poured into ice and was diluted with AcOEt (7 L). Then organic layer was separated and the aqueous layer was extracted with AcOEt (2×10 L, 1×6 L). Combined organic layers were washed with water (5×3 L) to pH˜6-7, saturated aqueous sodium hydrogen carbonate solution (15 L), dried (sodium sulfate), filtered and the solvent evaporated at reduced pressure to give a crude oil. The product was purified by vacuum distillation (130-139° C., 2 mbar) to obtain title compound as a (2637 g 76%) of pale yellow oil.
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3763 g
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reactant
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2500 g
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7500 mL
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acid chloride
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4820 g
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7 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of 3-Methoxybenzophenone derivatives contribute to their biological activity?

A: While the provided research doesn't directly investigate the biological activity of this compound itself, it highlights the significance of structural modifications in related benzophenone compounds. For instance, in a study on mango leaves, researchers identified three new benzophenone glycosides, including 2,4,4',6-tetrahydroxy-3'-methoxybenzophenone-3-C-β-d-glucopyranoside []. These compounds, along with other isolated benzophenones, exhibited moderate α-glucosidase and nitric oxide inhibitory activities []. This suggests that the presence of hydroxyl and methoxy groups, as well as glycosidic linkages, could be crucial for these activities. Further research is needed to ascertain the specific contributions of the 3-methoxy group in this context.

Q2: How does the structure of 2,4,6-triisopropylbenzophenone impact its photoreactivity in the solid state?

A: Research on 2,4,6-triisopropylbenzophenone derivatives reveals that their solid-state photostability is directly linked to the steric hindrance imposed by the triisopropylphenyl group []. The crystal structures of these compounds consistently show the carbonyl group nearly coplanar with the substituted phenyl ring and perpendicular to the triisopropylphenyl ring []. This conformation, along with intermolecular close contacts, restricts the intramolecular movement of the isopropyl groups towards the carbonyl carbon, thus hindering photocyclization reactions []. This highlights how steric effects within the molecule directly influence its photochemical behavior.

Q3: Are there any analytical techniques mentioned in the research that are particularly useful for studying this compound or related compounds?

A: Although the provided research doesn't focus on this compound specifically, it does emphasize the use of various analytical techniques for characterizing similar benzophenone derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, ROESY, COSY, HMBC, and HSQC, were employed for structure elucidation []. Additionally, high-resolution mass spectrometry (HRMS) and UV spectroscopy were utilized for compound identification []. These techniques could be valuable tools for studying the structural characteristics and potentially the reactivity of this compound.

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